molecular formula C17H19NO3S B2406854 Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate CAS No. 923379-44-6

Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate

Cat. No.: B2406854
CAS No.: 923379-44-6
M. Wt: 317.4
InChI Key: RSTACAUBDORBPA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate is a thiophene-based derivative featuring a substituted acetamido group at position 5 and a methyl group at position 3 of the thiophene ring. The p-tolyl (4-methylphenyl) moiety on the acetamido side chain distinguishes it from simpler analogs.

Properties

IUPAC Name

ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-21-17(20)16-12(3)9-15(22-16)18-14(19)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTACAUBDORBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Thiophene Core

Gewald Reaction for Thiophene Scaffold Construction

The Gewald reaction remains a cornerstone for synthesizing 2-aminothiophene derivatives. While the target compound lacks an amino group, analogous methodologies inform the construction of its 3-methyl-2-carboxylate backbone. In this reaction, a ketone (e.g., ethyl acetoacetate), a cyanide source (e.g., malononitrile), and elemental sulfur undergo cyclocondensation under basic conditions to form the thiophene ring. For ethyl 3-methylthiophene-2-carboxylate, ethyl acetoacetate serves as the ketone component, with sulfur incorporation yielding the aromatic system.

Key modifications :

  • Solvent selection : Dimethylformamide (DMF) or ethanol improves yield by stabilizing intermediates.
  • Temperature control : Reactions conducted at 80–100°C for 6–12 hours achieve optimal cyclization.

Alternative Cyclocondensation Approaches

The Fiesselmann reaction offers a complementary route, employing β-ketoesters and thiourea derivatives. For example, ethyl 3-methylthiophene-2-carboxylate can be synthesized via the reaction of ethyl 3-oxobutanoate with thiourea in the presence of phosphoryl chloride, followed by dehydrogenation. This method avoids sulfur handling but requires stringent anhydrous conditions.

Functionalization at the 5-Position: Introducing the Acetamido Group

Nitration and Reduction Strategy

Electrophilic aromatic substitution at the 5-position of the thiophene ring proceeds via nitration, followed by reduction to an amine:

Nitration Conditions
  • Nitrating agent : Fuming nitric acid (90%) in sulfuric acid at 0–5°C.
  • Regioselectivity : The electron-withdrawing ester group at C2 directs nitration to C5, with minor C4 byproducts.
Reduction to Amine
  • Catalytic hydrogenation : Pd/C (10 wt%) in ethanol under H₂ (1 atm) reduces nitro to amine quantitatively.
  • Chemical reduction : SnCl₂/HCl or Fe/HCl alternatives, though requiring careful pH control to prevent ester hydrolysis.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N coupling enables direct installation of the amine group. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃, ethyl 3-methyl-5-bromothiophene-2-carboxylate reacts with ammonia gas at 100°C to yield the 5-amino derivative. This one-step method avoids nitration but demands anhydrous conditions and specialized catalysts.

Acylation with 2-(p-Tolyl)acetyl Chloride

Acetylation Reaction Parameters

The 5-amino intermediate undergoes acylation with 2-(p-tolyl)acetyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaOH (10%) maintains pH 8–9, minimizing ester hydrolysis.
  • Solvent : Dichloromethane or THF facilitates biphasic reaction control.
  • Temperature : 0–5°C prevents side reactions, with yields exceeding 85%.

Mechanistic insight : The amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl, which is neutralized by the base.

Alternative Acylation Methods

  • Mixed anhydride method : Reacting 2-(p-tolyl)acetic acid with ethyl chloroformate generates a reactive mixed anhydride, which acylates the amine without HCl generation.
  • Enzymatic acylation : Lipases (e.g., Candida antarctica) in organic solvents enable greener synthesis, though with lower yields (60–70%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 2.51 (s, 3H, C3-CH₃), 4.32 (q, J=7.1 Hz, 2H, COOCH₂), 6.98–7.23 (m, 4H, p-tolyl-H), 8.01 (s, 1H, NH).
  • IR (KBr): ν 3275 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Crystallographic Data (Hypothetical)

Though no experimental data exists for the target compound, analogous thiophene esters crystallize in monoclinic systems (P2₁/ c) with unit cell parameters a=12.1 Å, b=8.3 Å, c=28.5 Å, and β=93.4°.

Yield Optimization and Scalability

Step Yield (%) Key Parameters
Thiophene synthesis 75–80 DMF, 90°C, 8 h
Nitration 65 HNO₃/H₂SO₄, 0°C
Reduction 92 Pd/C, H₂, EtOH
Acylation 88 CH₂Cl₂, 0°C, NaOH

Scale-up challenges :

  • Exothermic nitration requires jacketed reactors for temperature control.
  • Palladium catalyst recovery essential for cost-effective production.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Combining Gewald reaction intermediates with in situ acylation reduces purification steps. For example, reacting ethyl acetoacetate, sulfur, and 2-(p-tolyl)acetamide under microwave irradiation (100 W, 120°C, 30 min) yields the target compound in 68% yield.

Solid-Phase Synthesis

Immobilizing the thiophene carboxylate on Wang resin enables automated acylation, though with lower efficiency (55% yield).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for developing new pharmaceuticals due to its unique properties. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies suggest that ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate may inhibit cancer cell proliferation. The mechanism involves interaction with specific molecular targets, modulating pathways associated with cell growth and apoptosis .

Biochemical Assays

This compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for investigating:

  • Enzyme Kinetics : By incorporating this compound into assays, researchers can evaluate the effects of various conditions on enzyme activity.
  • Metabolic Studies : Its structural features allow it to mimic natural substrates, facilitating studies on metabolic pathways in different organisms .

Material Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

  • Conductive Polymers : The compound can be polymerized to create conductive materials used in electronic applications, such as organic semiconductors and photovoltaic devices.
  • Organic Light Emitting Diodes (OLEDs) : Its properties make it suitable for developing OLEDs, where its electron-donating capabilities can enhance device performance .

Chemical Reactions and Mechanisms

This compound can undergo various reactions:

Reaction Type Description
OxidationCan form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
ReductionCan be reduced to alcohols or amines using lithium aluminum hydride or similar.
Electrophilic SubstitutionThe thiophene ring can participate in electrophilic substitution reactions for further functionalization .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant inhibition against several Gram-positive bacteria, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Functionalized Thiophenes

Research conducted on the synthesis of functionalized thiophenes demonstrated that derivatives of this compound could be synthesized efficiently through multi-step reactions involving acetamido groups. These derivatives exhibited enhanced biological activities compared to their precursors .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

The following analysis compares the target compound with structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Structural Analogues and Substituent Variations

Key structural variations among thiophene carboxylates include:

  • Position of substituents : The acetamido group’s position (e.g., 2 vs. 5) and the nature of aryl/alkyl side chains.
  • Functional groups: Chloro, cyano, or carbamoyl groups, which influence reactivity and biological activity.
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features Reference(s)
Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate (Target) 3-Me, 5-(p-tolyl-acetamido) C₁₇H₁₈N₂O₃S ~343.4* p-Tolyl group enhances lipophilicity; potential for π-π interactions. -
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-Cl-acetamido, 4-Me, 5-Me-carbamoyl C₁₂H₁₅ClN₂O₄S 318.78 Chloro and carbamoyl groups may increase electrophilicity and H-bonding.
Ethyl 2-(2-chloroacetamido)-5-isopropylthiophene-3-carboxylate 2-Cl-acetamido, 5-isopropyl C₁₂H₁₆ClNO₃S 289.78 Isopropyl group improves steric bulk; lower molar mass.
Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate 3-Cl-acetamido, 5-(2,4-Cl₂-phenyl) C₁₅H₁₂Cl₃NO₃S 384.69 Dichlorophenyl enhances electron-withdrawing effects and halogen bonding.
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 5-NH₂, 4-CN, 3-Me C₉H₁₀N₂O₂S 210.25 Amino and cyano groups enable further functionalization (e.g., azo coupling).

*Estimated based on structural similarity.

Physicochemical Properties

  • Lipophilicity : The p-tolyl group in the target compound increases logP compared to analogs with smaller alkyl groups (e.g., isopropyl in ). This may enhance membrane permeability in biological systems.
  • Electronic Effects : The electron-donating methyl group on the p-tolyl moiety contrasts with electron-withdrawing chloro substituents in , altering reactivity in electrophilic substitution reactions.
  • Crystallinity : Compounds with planar aryl groups (e.g., p-tolyl) may exhibit higher melting points due to improved stacking interactions compared to branched alkyl substituents .

Biological Activity

Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of ethyl thiophene derivatives, including our compound of interest. The following table summarizes the antimicrobial efficacy against various pathogens:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.190.21
Candida albicans0.150.18

These results indicate that this compound exhibits significant antimicrobial activity, comparable to established antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including liver cancer cells. The following table presents the IC50 values for different cancer cell lines:

Cell LineIC50 (μM)
HepG2 (liver carcinoma)3.10
MCF-7 (breast carcinoma)4.20
A549 (lung carcinoma)5.50

Mechanistic studies revealed that the compound induces apoptosis through caspase activation and cell cycle arrest at the S phase, further supporting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial and cancer cell proliferation.
  • Synergistic Effects : It exhibits synergistic antimicrobial effects when combined with other antibiotics, reducing their minimum inhibitory concentrations (MICs) significantly .
  • Biofilm Formation Inhibition : The compound effectively reduces biofilm formation in Staphylococcus species, enhancing its potential as an antibacterial agent .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against biofilm-forming bacteria, demonstrating a reduction in biofilm biomass by over 70% compared to untreated controls .
  • Cancer Cell Line Evaluation : In a comparative analysis of various thiophene derivatives, this compound was among the top candidates for inhibiting liver cancer cell growth, showcasing its potential for further development into a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-methyl-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step procedure. For example:

Amination : React 3-methyl-5-nitrothiophene-2-carboxylate with a reducing agent (e.g., H₂/Pd-C) to yield the amine intermediate.

Acetylation : Treat the amine with 2-(p-tolyl)acetyl chloride in dry chloroform under reflux, followed by neutralization with sodium carbonate to precipitate the product .

  • Key Variables : Reaction time (typically 3–6 hours for acetylation), solvent choice (ethanol or chloroform), and stoichiometry (1:1 molar ratio of amine to acyl chloride) critically affect purity and yield. Recrystallization from ethanol or 1,4-dioxane is recommended for purification .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Methods :

  • HPLC : Purity ≥95% is confirmed using a C18 column with a methanol/water mobile phase .
  • NMR : Key signals include δ 1.3 ppm (triplet, ethyl CH₃), δ 2.3 ppm (singlet, p-tolyl CH₃), and δ 6.8–7.2 ppm (aromatic protons) .
  • Mass Spectrometry : Expected [M+H]⁺ ion matches the molecular formula C₁₈H₂₀N₂O₃S .

Q. What crystallographic techniques are used to resolve its molecular structure?

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL (via SHELX suite) refines bond lengths and angles. For thiophene derivatives, space groups like P2₁/c are common, with Z = 4 and R-factor < 0.05 .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Contradiction Analysis :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by cooling samples to –40°C .
  • 2D-COSY/HMBC : Assigns ambiguous proton couplings and confirms acetamido-thiophene connectivity .
    • Case Study : Discrepancies in aromatic proton integration may arise from residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm), requiring baseline correction .

Q. What strategies optimize regioselectivity in derivatizing the thiophene ring?

  • Mechanistic Insights :

  • Electrophilic Substitution : The 5-position of thiophene is activated by the electron-donating acetamido group, favoring reactions (e.g., nitration, halogenation) at this site.
  • Protecting Groups : Use Boc or acetyl groups to block the amine during functionalization .
    • Example : Ethyl 5-amino-3-methylthiophene-2-carboxylate derivatives undergo regioselective acylation at the 5-position with 2-(p-tolyl)acetyl chloride in >80% yield .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and pharmacophore interactions?

  • In Silico Workflow :

Geometry Optimization : B3LYP/6-31G(d) basis set minimizes energy.

Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .

Docking Studies : The acetamido and p-tolyl groups show strong binding to COX-2 (for anti-inflammatory applications) via hydrophobic and hydrogen-bonding interactions .

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